![molecular formula C16H18F3NO2 B2660508 N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide CAS No. 2176124-93-7](/img/structure/B2660508.png)
N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFB-TN and is a spirocyclic compound that has a trifluoromethyl group and a benzamide group. The unique structure of TFB-TN makes it a promising candidate for various applications, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of TFB-TN is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cell growth and proliferation. TFB-TN has been shown to induce apoptosis in cancer cells, which suggests that it may be acting as a pro-apoptotic agent.
Biochemical and Physiological Effects:
TFB-TN has been shown to have various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antifungal activity. TFB-TN has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFB-TN is its versatility as a building block for the synthesis of various spirocyclic compounds. TFB-TN is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of TFB-TN is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of TFB-TN. One area of interest is the development of TFB-TN as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the mechanism of action of TFB-TN and to optimize its antitumor activity. Another area of interest is the use of TFB-TN as a building block for the synthesis of novel organic materials with unique properties. Finally, further studies are needed to explore the potential applications of TFB-TN in other fields, such as material science and organic synthesis.
Méthodes De Synthèse
The synthesis of TFB-TN involves a multi-step process that requires careful attention to detail. The first step involves the preparation of the spirocyclic ketone, which is then subjected to a Grignard reaction to form the corresponding alcohol. The alcohol is then converted to the benzamide derivative using a coupling reagent such as EDCI or HATU. Finally, the trifluoromethyl group is introduced using a reagent such as Togni reagent or Langlois reagent.
Applications De Recherche Scientifique
TFB-TN has gained significant attention in scientific research due to its potential applications in various fields. In medicinal chemistry, TFB-TN has been shown to have promising antitumor activity against various cancer cell lines. In material science, TFB-TN has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, TFB-TN has been used as a versatile building block for the preparation of various spirocyclic compounds.
Propriétés
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-16(18,19)12-3-1-2-11(10-12)14(21)20-13-4-5-15(13)6-8-22-9-7-15/h1-3,10,13H,4-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEIXCYGTMTGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC(=CC=C3)C(F)(F)F)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


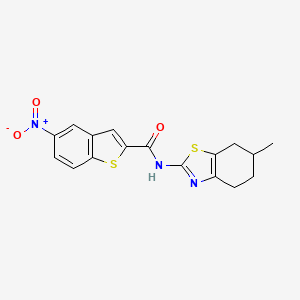
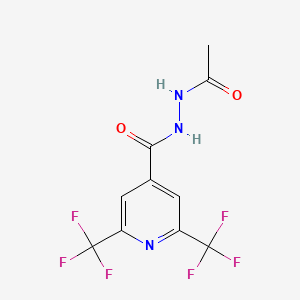
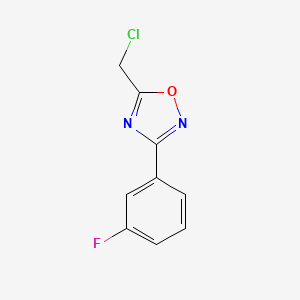

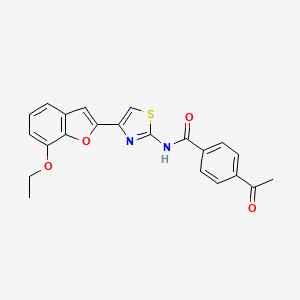
![2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2660434.png)
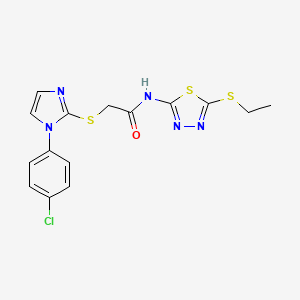
![3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester](/img/structure/B2660438.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2660443.png)

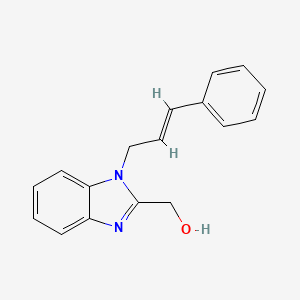
![{7-Azaspiro[4.5]decan-8-yl}methanol](/img/structure/B2660448.png)